molecular formula C7H4F3NO3 B180416 2-Nitro-6-(trifluoromethyl)phenol CAS No. 1548-62-5

2-Nitro-6-(trifluoromethyl)phenol

Cat. No. B180416
CAS RN: 1548-62-5
M. Wt: 207.11 g/mol
InChI Key: FMPKXGYPBUWNNG-UHFFFAOYSA-N
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Description

2-Nitro-6-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H4F3NO3 . It has a molecular weight of 207.11 .


Molecular Structure Analysis

The molecular structure of 2-Nitro-6-(trifluoromethyl)phenol consists of a phenol group with nitro (NO2) and trifluoromethyl (CF3) substituents . The InChI code for this compound is 1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(6(4)12)11(13)14/h1-3,12H .


Physical And Chemical Properties Analysis

2-Nitro-6-(trifluoromethyl)phenol is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C . The density of the compound is 1.473 g/mL at 25 °C .

Scientific Research Applications

Environmental Occurrence and Analysis

Nitrophenols, including compounds structurally similar to 2-Nitro-6-(trifluoromethyl)phenol, have been extensively studied for their occurrence in the environment, particularly in relation to atmospheric pollution. These compounds are products of combustion processes and can also form via atmospheric reactions involving pollutants such as phenols and nitrogen oxides. The detection and quantification of nitrophenols in various environmental matrices require sophisticated analytical techniques, such as High Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) (Harrison et al., 2005).

Advanced Oxidation Processes

The degradation and treatment of persistent organic pollutants, including nitrophenols, through advanced oxidation processes (AOPs) is a significant area of research. AOPs, such as hydrodynamic or acoustic cavitation combined with the Fenton process or ozonation, have shown promise in degrading a wide range of organic contaminants. These processes are effective not only for nitrophenols but also for other refractory compounds, suggesting a potential application for the degradation or modification of 2-Nitro-6-(trifluoromethyl)phenol in environmental or synthetic contexts (Gągol et al., 2018).

Environmental Impact and Fate

Understanding the environmental fate and effects of specific compounds, including their transformation products, is crucial for assessing their impact on ecosystems and human health. Studies on related compounds, such as nitisinone (which shares the trifluoromethyl and nitro functional groups), have focused on stability, degradation pathways, and environmental impact. These insights can inform the research on 2-Nitro-6-(trifluoromethyl)phenol, especially concerning its stability under different environmental conditions and potential transformation products (Barchańska et al., 2019).

Encapsulation and Bioavailability

The encapsulation of phenolic compounds in nano/microemulsion systems to improve their water dispersibility, stability, and bioavailability is an emerging field. While primarily focused on the food, pharmaceutical, and nutraceutical industries, this technology could potentially be applied to enhance the delivery or reduce the toxicity of environmental contaminants, including 2-Nitro-6-(trifluoromethyl)phenol, in bioremediation or wastewater treatment applications (Garavand et al., 2021).

Safety And Hazards

2-Nitro-6-(trifluoromethyl)phenol is classified as a dangerous substance. It has hazard statements H302, H315, H317, H318, and H410, indicating that it is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-nitro-6-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(6(4)12)11(13)14/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPKXGYPBUWNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358537
Record name 2-nitro-6-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-6-(trifluoromethyl)phenol

CAS RN

1548-62-5
Record name 2-nitro-6-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-trifluoromethyphenol (3.00 g, 18.5 mmol) was dissolved in methylene chloride(40 mL) followed by the addition of sodium nitrate (1.73 g, 20.4 mmol). The addition of sulfuric acid (23 mL/3M) was then made, followed by addition of a catalytic amount of sodium nitrite. The mixture was allowed to stir. After 24 hours, the reaction mixture was diluted with methylene chloride and extracted with water. The organic layer was dried over MgSO4 and filtered. The solvent was evaporated and chromatography of the resulting solid on silica gel (4% MeOH/CH2Cl2) gave the desired product(1.84 g, 47%). 1H NMR (CD3COCD3): d 8.35 (d, 1H), 7.95 (d, 1H), 7.13 (t, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
solvent
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Yield
47%

Synthesis routes and methods II

Procedure details

To a solution of commercially available 2-trifluoromethylphenol (2.5 g, 15.42 mmol) in AcOH (3 mL) cooled to 0° C. was added dropwise concentrated HNO3 (1.5 mL). After the addition, the mixture was stirred at 0° C. for 5 min, at rt for 10 min, then poured into ice/water, and extracted with ether (3×). The combined ether extracts were washed with water, brine, dried (Na2SO4) and concentrated under reduced pressure. The residue was chromatographed (silica gel) eluting with 0% to 10% EtOAc/hexane to yield the title compound (1.4 g, 44% yield).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
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[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Yield
44%

Synthesis routes and methods III

Procedure details

Acetyl nitrate obtained mixing acetyl anhydride (3.30 g, 33 mmol) with fuming nitric acid (2.05 g, 33 mmol) at 0° C. was dropped into a solution of 2-trifluoromethylphenol (4.86 mg, 30 mmol) in acetonitrile (60 ml) at 0° C. followed by stirring for 10 minutes. The reaction solution was diluted with water and extracted with ether. The organic layer was washed with water and a saturated sodium chloride solution successively and dried and the solvent was evaporated therefrom. The residue was purified by a silica gel column chromatography (60 g of silica gel; developing solvent, hexane:methylene chloride=5:1) to provide 2.1 g (yield 33%) of 2-nitro-6-trifluoromethylphenol as pale yellow crystals.
[Compound]
Name
acetyl anhydride
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
4.86 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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